3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-9-13-2-1-3-14(8-13)16(19)18-7-6-15(10-18)20-11-12-4-5-12/h1-3,8,12,15H,4-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNWPDVHKVOCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile typically involves the reaction of 3-(cyclopropylmethoxy)pyrrolidine with benzonitrile under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the specific requirements of the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Pyrrolidine Synthesis (Palladium-Catalyzed)
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Key steps :
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Aminopalladation : A palladium(II) catalyst coordinates to an aminoalkene, enabling anti-addition to form a palladium-amine intermediate.
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CO insertion : Carbon monoxide inserts into the palladium-carbon bond, forming an acylpalladium intermediate.
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Methanolysis : Hydrolysis releases the pyrrolidine product .
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Yield : Analogous reactions achieved >20:1 diastereomeric ratios .
2.2 Biocatalytic Pyrrolidine-2,3-dione Formation
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Laccase-catalyzed oxidation : Catechols oxidize to ortho-quinones, which undergo 1,4-addition with dihydro-pyrroles to form pyrrolidinones. This method enables stereoselective formation of quaternary centers .
Analytical Characterization
3.1 NMR and Chromatography
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1H and 13C NMR : Used to confirm stereochemistry and functional groups (e.g., carbonyl at ~165–175 ppm, benzonitrile at ~110–120 ppm) .
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TLC and chromatography : Monitor reaction progress and purity, as described in.
3.2 Data Table: Key Analytical Metrics
Scientific Research Applications
Medicinal Chemistry
3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or target specific pathways in disease mechanisms.
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, potentially influencing pathways related to neurodegenerative diseases. Studies have shown that derivatives of similar structures exhibit neuroprotective effects, suggesting that this compound could be explored for therapeutic applications in conditions such as Alzheimer's or Parkinson's disease .
Chemical Biology
The compound is utilized in studies investigating biological pathways and interactions at the molecular level. It can serve as a probe to elucidate mechanisms of action for various biological targets, including enzymes and receptors involved in critical signaling pathways.
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of compounds structurally related to this compound:
- Neuroprotective Effects : Research has demonstrated that related compounds stabilize mitochondrial function, preventing apoptosis in neuronal cells, indicating potential therapeutic roles in neurodegenerative disorders.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed how modifications to the cyclopropyl or pyrrolidine components can enhance solubility and bioavailability, critical factors for drug development .
Mechanism of Action
The mechanism of action of 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Roflumilast (PDE4 Inhibitor)
- Structure : 3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide.
- Key Features : Cyclopropylmethoxy group enhances selectivity for PDE4 isoforms, while the dichloropyridine moiety improves potency.
- Activity : Inhibits PDE4 with IC50 = 0.8 nM in human neutrophils, showing 100-fold greater potency than rolipram .
- Comparison: Both compounds utilize cyclopropylmethoxy groups for steric and electronic modulation. However, roflumilast’s dichloropyridine and difluoromethoxy groups confer superior enzyme selectivity, whereas the benzonitrile group in the target compound may prioritize interactions with non-enzymatic targets.
Catramilast
- Structure : 1-[(2S)-2-[3-(Cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1,3-dihydro-2H-imidazol-2-one.
- Key Features : Cyclopropylmethoxy and methoxy substituents optimize pharmacokinetics for atopic dermatitis treatment.
- Comparison : Unlike the target compound, catramilast incorporates an imidazolone ring, which is critical for anti-inflammatory activity via leukocyte modulation .
Materials Science Analogues
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives
- Structure: Combines benzonitrile with carbazole and phenoxazine units.
- Application : Thermally activated delayed fluorescence (TADF) materials in OLEDs, achieving high external quantum efficiency (EQE > 20%) .
- Comparison : The benzonitrile group in both compounds enhances electron-withdrawing properties, but the target compound’s pyrrolidine ring may reduce conjugation length compared to carbazole-based derivatives, limiting its utility in optoelectronics.
Key Research Findings and Implications
Pharmacological Potential: Cyclopropylmethoxy-containing compounds like roflumilast demonstrate that small structural changes (e.g., replacing benzonitrile with a dichloropyridine group) drastically alter target specificity and potency .
Material Science Limitations: The target compound lacks extended π-conjugation systems seen in TADF materials (e.g., carbazole-phenoxazine hybrids), limiting its electroluminescent efficiency .
Synthetic Flexibility : Modular synthesis (e.g., DIBAL reduction, DMP oxidation) from –3 suggests feasibility for derivatizing the pyrrolidine-benzonitrile scaffold .
Biological Activity
3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which includes a cyclopropylmethoxy group attached to a pyrrolidine ring, linked to a benzonitrile moiety. The structural formula can be represented as follows:
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 246.32 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | Not determined |
Research indicates that this compound may act as an antagonist at certain receptor sites, influencing neurotransmitter systems. Its activity has been linked to modulation of glutamatergic pathways, which are crucial in various neurological functions.
Pharmacological Studies
- Antagonistic Activity : In vitro studies have demonstrated that this compound exhibits antagonistic properties against glycine transporters, which are implicated in several neurological disorders. This suggests potential therapeutic applications in conditions such as schizophrenia and anxiety disorders .
- Neuroprotective Effects : Animal models have shown that the compound may provide neuroprotection in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, which are significant contributors to neuronal damage .
- Behavioral Studies : Behavioral assays in rodents indicate that treatment with this compound can lead to improvements in memory and learning tasks, suggesting cognitive-enhancing properties .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antagonistic | Glycine transporter inhibition | |
| Neuroprotective | Reduced oxidative stress in neuronal models | |
| Cognitive Enhancement | Improved performance in memory tasks |
Case Study 1: Schizophrenia Model
In a controlled study involving a rodent model of schizophrenia, administration of this compound resulted in significant reductions in hyperactivity and improved social interaction behaviors compared to control groups. These findings suggest the compound's potential as an antipsychotic agent .
Case Study 2: Neurodegeneration
A study investigating the neuroprotective effects of the compound on Alzheimer's disease models revealed that treatment led to decreased levels of amyloid-beta plaques and improved cognitive function scores. The results indicate that the compound may modulate pathways involved in amyloidogenesis .
Q & A
Q. What are the foundational synthetic routes for 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile?
A common approach involves coupling a pyrrolidine derivative with a benzonitrile-containing moiety. For example, in analogous syntheses (e.g., N-[3-(3-Methoxyphenyl)propionyl]-pyrrolidine), stepwise reactions include:
- Activation of the carboxylic acid group (e.g., via thionyl chloride or carbodiimide coupling agents).
- Amide bond formation between the activated carbonyl and the pyrrolidine amine.
- Introduction of the cyclopropylmethoxy group via nucleophilic substitution or Mitsunobu reaction. Purification often involves solvent extraction (benzene/water), crystallization, and chromatography .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzonitrile carbons at ~115–120 ppm).
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Detection of carbonyl (1650–1750 cm) and nitrile (2200–2260 cm) groups. Comparative analysis with structurally related compounds (e.g., Catramilast, which shares a cyclopropylmethoxy-pyrrolidine scaffold) is recommended .
Q. How can researchers assess compound purity post-synthesis?
- HPLC : Using reverse-phase columns (C18) with UV detection at 254 nm.
- Melting Point Analysis : Consistency with literature values for analogs (e.g., cyclopropyl-containing compounds often melt between 95–180°C).
- TLC : Solvent systems like ethyl acetate/hexane (1:1) to monitor reaction progress .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral Resolution : Use of chiral stationary phases (e.g., cellulose-based columns) in HPLC.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions.
- Stereospecific Reagents : For cyclopropane ring formation, use Sharpless epoxidation or Corey-Chaykovsky cyclopropanation. Studies on stereochemically similar compounds (e.g., (3R,4R)-1-Benzyl-3,4-pyrrolidindiol) highlight the role of chiral auxiliaries .
Q. What strategies address low yields in cyclopropylmethoxy group introduction?
- Reaction Optimization : Vary solvents (e.g., DMF for polar aprotic conditions), temperatures (reflux vs. RT), and catalysts (e.g., KI for SN2 reactions).
- Protecting Groups : Temporarily protect the pyrrolidine nitrogen to prevent side reactions.
- Microwave-Assisted Synthesis : Accelerate reaction kinetics, as seen in analogous heterocyclic systems .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts.
- Structural-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., Balamapimod, a pyrrolidine-containing kinase inhibitor) to identify critical substituents .
- Orthogonal Assays : Use biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation assays) models to confirm mechanisms .
Q. What methodologies are suitable for studying metabolic stability?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS.
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6).
- Stable Isotope Labeling : Use deuterated analogs (e.g., benzo[e]pyrene-d12) to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
